(2E)-3-(4-Bromophenyl)-1-(3-chlorophenyl)prop-2-en-1-one
Overview
Description
(2E)-3-(4-Bromophenyl)-1-(3-chlorophenyl)prop-2-en-1-one is an organic compound belonging to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a bromine atom on one phenyl ring and a chlorine atom on the other, making it a halogenated chalcone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-Bromophenyl)-1-(3-chlorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 4-bromobenzaldehyde and 3-chloroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the synthesis of this compound follows similar principles but may involve optimized conditions for higher yields and purity. This could include the use of continuous flow reactors, more efficient catalysts, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-Bromophenyl)-1-(3-chlorophenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in solvents such as ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Epoxides, carboxylic acids.
Reduction: Saturated ketones, alcohols.
Substitution: Various substituted chalcones depending on the nucleophile used.
Scientific Research Applications
(2E)-3-(4-Bromophenyl)-1-(3-chlorophenyl)prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (2E)-3-(4-Bromophenyl)-1-(3-chlorophenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophiles in biological systems. This can lead to the inhibition of enzymes or the modulation of signaling pathways, contributing to its biological activities.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(4-Chlorophenyl)-1-(3-bromophenyl)prop-2-en-1-one
- (2E)-3-(4-Fluorophenyl)-1-(3-chlorophenyl)prop-2-en-1-one
- (2E)-3-(4-Methylphenyl)-1-(3-chlorophenyl)prop-2-en-1-one
Uniqueness
(2E)-3-(4-Bromophenyl)-1-(3-chlorophenyl)prop-2-en-1-one is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl rings. This unique substitution pattern can influence the compound’s reactivity, biological activity, and physical properties, distinguishing it from other similar chalcones.
Properties
IUPAC Name |
3-(4-bromophenyl)-1-(3-chlorophenyl)prop-2-en-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrClO/c16-13-7-4-11(5-8-13)6-9-15(18)12-2-1-3-14(17)10-12/h1-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUWMXEGITWCFEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)C=CC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrClO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90839922 | |
Record name | 3-(4-Bromophenyl)-1-(3-chlorophenyl)prop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90839922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
819792-56-8 | |
Record name | 3-(4-Bromophenyl)-1-(3-chlorophenyl)prop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90839922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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